N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE
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Overview
Description
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE is a complex organic compound that features a benzimidazole moiety linked to a cyclohexylamine structure via a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The next step involves the alkylation of the benzimidazole with a suitable alkyl halide to introduce the benzodiazol-2-ylmethyl group.
The phenoxyethyl group can be introduced via a nucleophilic substitution reaction using phenoxyethyl bromide. Finally, the cyclohexylamine moiety is attached through a reductive amination reaction, where the intermediate aldehyde or ketone is reacted with cyclohexylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting any double bonds or carbonyl groups to their respective reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Phenoxyethyl bromide, sodium cyanoborohydride (NaBH₃CN)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its unique chemical properties could be exploited in the development of new materials, such as polymers or nanomaterials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The phenoxyethyl group may enhance the compound’s binding affinity and specificity, while the cyclohexylamine moiety could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide
- N-(1H-1,3-Benzodiazol-2-yl)benzenesulfonamide
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-(2-PHENOXYETHYL)CYCLOHEXANAMINE is unique due to the combination of its benzimidazole core with a phenoxyethyl and cyclohexylamine moiety. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-(2-phenoxyethyl)cyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-3-9-18(10-4-1)25(15-16-26-19-11-5-2-6-12-19)17-22-23-20-13-7-8-14-21(20)24-22/h2,5-8,11-14,18H,1,3-4,9-10,15-17H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYMZKUTECEJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCOC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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